molecular formula C13H20Cl2N2 B3234377 N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353973-83-7

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No. B3234377
CAS RN: 1353973-83-7
M. Wt: 275.21
InChI Key: ZYHDKKZAZLFKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride” is a chemical compound with the molecular formula C13H19ClN2・2HCl . It is used for research and development .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H19ClN2・2HCl and a molecular weight of 311.68 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As it’s used for research and development , its mechanism of action could vary depending on the context of the research.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water and medical advice should be sought if irritation persists . In case of accidental ingestion, the mouth should be rinsed and a poison center or doctor should be contacted . The compound should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHDKKZAZLFKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
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